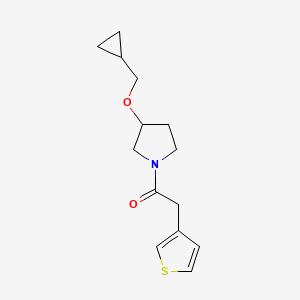![molecular formula C9H13N3 B14952257 2,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B14952257.png)
2,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a bicyclic heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the condensation of pyridine and pyrimidine derivatives. One common method includes the reaction of 2,6-dimethylpyridine with a suitable pyrimidine precursor under acidic or basic conditions. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrido[4,3-d]pyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
2,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. Additionally, it may interact with cellular receptors to modulate signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Uniqueness
2,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern and the resulting electronic and steric effects. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H13N3 |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
2,6-dimethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C9H13N3/c1-7-10-5-8-6-12(2)4-3-9(8)11-7/h5H,3-4,6H2,1-2H3 |
Clé InChI |
ZSYMUDINLXUXEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C2CN(CCC2=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(2,5-Dichlorophenyl)sulfanyl]ethyl}pyridine](/img/structure/B14952174.png)
![(5Z)-5-(4-ethoxybenzylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952179.png)
![Ethyl 4-(4-methylphenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B14952188.png)

![3-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate](/img/structure/B14952192.png)

![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B14952211.png)
![1-({3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)azepane](/img/structure/B14952216.png)
methanone](/img/structure/B14952230.png)

![N-[1-(pyridin-4-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14952242.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B14952251.png)
![(5Z)-5-(4-methylbenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952269.png)
![2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14952272.png)
